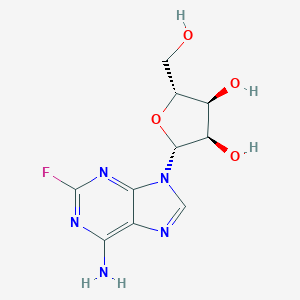

2-Fluoroadenosine

Übersicht

Beschreibung

2-Fluoroamphetamine, commonly referred to as 2FA, is a stimulant drug belonging to the amphetamine family, specifically the fluorinated amphetamine subclass. This compound is part of a large number of clandestinely produced amphetamine analogs that have appeared in the designer drug market over the past decade. It is structurally similar to amphetamine, with the addition of a fluoride group at the 2-position on the phenyl ring .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Fluoramphetamin umfasst typischerweise die Fluorierung von Amphetaminvorläufern. Ein gängiges Verfahren ist die direkte Fluorierung von Phenylaceton unter Verwendung eines Fluorierungsmittels wie Diethylaminoschwefeltrifluorid (DAST). Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Fluorierungsmittels zu verhindern. Das resultierende 2-Fluorphenylaceton wird dann reduktiv aminiert unter Verwendung von Ammoniak oder einer Amingruppe, um 2-Fluoramphetamin zu erhalten .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für 2-Fluoramphetamin sind aufgrund seines Status als Forschungschemikalie und kontrollierter Substanz nicht gut dokumentiert. Eine großtechnische Synthese würde wahrscheinlich ähnliche Wege wie oben beschrieben befolgen, mit zusätzlichen Reinigungsschritten wie Umkristallisation oder Chromatographie, um die Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Fluoramphetamin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.

Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) in wasserfreien Lösungsmitteln.

Substitution: Nucleophile Substitutionsreaktionen unter Verwendung von Reagenzien wie Natriumazid (NaN₃) oder Natriummethoxid (NaOCH₃).

Hauptprodukte:

Oxidation: Fluoroacetophenon oder Fluoroessigsäure.

Reduktion: 2-Fluoramphetamin-Alkohol.

Substitution: 2-Azidoamphetamin oder 2-Methoxyamphetamin.

Wissenschaftliche Forschungsanwendungen

2-Fluoramphetamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Referenzstandard in der Analytischen Chemie zur Identifizierung und Quantifizierung von fluorierten Amphetaminen verwendet.

Biologie: Wird für seine Auswirkungen auf Neurotransmitter-Systeme untersucht, insbesondere Dopamin- und Noradrenalin-Pfade.

Medizin: Wird auf potenzielle therapeutische Anwendungen bei der Behandlung von Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) und Narkolepsie untersucht, obwohl seine Verwendung aufgrund seiner stimulierenden Eigenschaften und seines Missbrauchspotenzials begrenzt ist.

5. Wirkmechanismus

2-Fluoramphetamin übt seine Wirkungen hauptsächlich durch Erhöhung der Noradrenalin- und Dopaminspiegel im Gehirn aus. Es erreicht dies durch Bindung an und teilweise Blockierung der Transporterproteine, die diese Neurotransmitter normalerweise aus dem synaptischen Spalt entfernen. Dies führt zu einer Anhäufung von Noradrenalin und Dopamin, was zu erhöhter Stimulation und Euphorie führt. Die stimulierenden Wirkungen der Verbindung sind denen von Amphetamin ähnlich, aber das Vorhandensein des Fluoratoms kann seine Pharmakokinetik und Potenz verändern .

Ähnliche Verbindungen:

- 3-Fluoramphetamin (3FA)

- 4-Fluoramphetamin (4FA)

- 2-Fluormethamphetamin (2FMA)

- 2-Fluorethamphetamin (2FEA)

Vergleich: 2-Fluoramphetamin ist einzigartig unter seinen fluorierten Gegenstücken aufgrund der Position des Fluoratoms am Phenylring. Diese Positionsisomerie kann die pharmakologischen Eigenschaften der Verbindung, einschließlich ihrer Potenz, Wirkdauer und ihres Nebenwirkungsprofils, erheblich beeinflussen. Beispielsweise ist bekannt, dass 4-Fluoramphetamin im Vergleich zu den hauptsächlich stimulierenden Wirkungen von 2-Fluoramphetamin eher empathogene Wirkungen hat .

Wirkmechanismus

2-Fluoroamphetamine exerts its effects primarily by increasing the levels of norepinephrine and dopamine in the brain. It achieves this by binding to and partially blocking the transporter proteins that normally clear these neurotransmitters from the synaptic cleft. This leads to an accumulation of norepinephrine and dopamine, resulting in increased stimulation and euphoria. The compound’s stimulant effects are similar to those of amphetamine, but the presence of the fluorine atom can alter its pharmacokinetics and potency .

Vergleich Mit ähnlichen Verbindungen

- 3-Fluoroamphetamine (3FA)

- 4-Fluoroamphetamine (4FA)

- 2-Fluoromethamphetamine (2FMA)

- 2-Fluoroethamphetamine (2FEA)

Comparison: 2-Fluoroamphetamine is unique among its fluorinated counterparts due to the position of the fluorine atom on the phenyl ring. This positional isomerism can significantly impact the compound’s pharmacological properties, including its potency, duration of action, and side effect profile. For example, 4-Fluoroamphetamine is known to have more empathogenic effects compared to the primarily stimulant effects of 2-Fluoroamphetamine .

Biologische Aktivität

2-Fluoroadenosine (2-FA) is a nucleoside analogue that has garnered significant attention for its biological activity, particularly in the context of antiviral research and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various viral infections, and relevant case studies.

This compound is characterized by the substitution of a fluorine atom at the 2-position of the adenine base. Its chemical formula is , with an average molecular weight of approximately 285.23 g/mol . This modification enhances its stability and alters its interaction with biological targets, particularly adenosine receptors and viral polymerases.

The primary mechanism through which 2-FA exerts its biological effects involves:

- Inhibition of Viral Replication : 2-FA acts as a substrate for viral polymerases, leading to chain termination during nucleic acid synthesis. This is particularly effective against RNA viruses such as HIV and influenza.

- Adenosine Receptor Modulation : As a ligand for adenosine receptors (A1, A2A, A2B, and A3), 2-FA can influence various cellular processes, including immune response modulation and apoptosis .

Efficacy Against HIV

Research has demonstrated that this compound analogues exhibit potent antiviral activity against HIV-1. For instance, the L-isomer of this compound showed an effective concentration (EC50) of 0.77 µM in activated human peripheral blood mononuclear cells . The compound's efficacy was attributed to its ability to form additional hydrogen bonds with viral enzymes, enhancing its binding affinity compared to other nucleoside analogues.

Efficacy Against Influenza

In studies involving influenza viruses, this compound has shown promising results:

- In vitro Studies : It inhibited various strains of influenza virus with IC50 values ranging from 0.13 µM to 4.6 µM .

- In vivo Studies : In mouse models infected with highly pathogenic H5N1 viruses, treatment with this compound significantly improved survival rates (up to 80%) when administered shortly after infection .

Biodistribution Studies

Recent advancements in imaging technologies have allowed researchers to study the biodistribution of radiolabeled this compound. A study using positron emission tomography (PET) demonstrated that after intravenous injection in rodents, significant uptake was observed in the lungs, kidneys, heart, and spleen . The biodistribution data is summarized in Table 1.

| Organ | % ID/g ± SD |

|---|---|

| Lung | 9.15 ± 0.15 |

| Heart | 3.22 ± 0.20 |

| Kidney | 3.75 ± 0.15 |

| Spleen | 2.85 ± 0.35 |

| Intestine | 1.45 ± 0.35 |

| Liver | 0.72 ± 0.01 |

| Thymus | 0.65 ± 0.15 |

| Blood | 0.47 ± 0.09 |

| Urine | 6.70 ± 0.35 |

| Brain | 0.06 ± 0.01 |

This data suggests that the compound may have specific receptor interactions in the lung tissue, warranting further investigation into its potential as a therapeutic agent for respiratory viral infections.

Case Studies

- HIV Resistance Studies : A study highlighted that while L-2-fluoroadenosine exhibited potent anti-HIV activity, it also showed cross-resistance with lamivudine-resistant variants due to structural hindrances .

- Influenza Treatment Efficacy : In a comparative study against amantadine and ribavirin in mouse models, this compound demonstrated superior protective effects against lethal H5N1 infection when administered at strategic time points post-exposure .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUBKKRHXORPQB-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163252 | |

| Record name | 2-Fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47193876 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

146-78-1 | |

| Record name | 2-Fluoroadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoroadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroadenosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04441 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S67290CRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2-fluoroadenosine?

A1: this compound primarily exerts its effects through phosphorylation by adenosine kinase, leading to the formation of its active metabolite, this compound triphosphate (F-araATP) []. This metabolite can then disrupt various cellular processes, including DNA and RNA synthesis.

Q2: How does this compound interact with adenosine kinase?

A2: this compound binds to the active site of adenosine kinase, mimicking the natural substrate adenosine []. Structural studies have revealed key interactions involved in substrate recognition and the conformational changes that occur upon binding. Notably, the binding mode of this compound differs slightly from that of adenosine in Mycobacterium tuberculosis ADK due to the presence of specific amino acid residues in the enzyme's active site [].

Q3: What are the downstream effects of this compound triphosphate accumulation in cells?

A3: F-araATP, being an analogue of adenosine triphosphate (ATP), can interfere with crucial cellular processes. It can inhibit DNA polymerase and RNA polymerase, disrupting DNA replication and transcription []. Additionally, F-araATP can affect other ATP-dependent enzymes, leading to a cascade of detrimental effects on cell function.

Q4: Is this compound metabolized into other compounds besides F-araATP?

A4: Yes, this compound can be metabolized into 2-fluoro-ATP, albeit at lower levels than F-araATP []. The formation of 2-fluoro-ATP likely involves deamination of this compound to 2-fluoroadenine, followed by phosphorylation.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H12FN5O4, and its molecular weight is 285.24 g/mol.

Q6: How do modifications at the 2' position of this compound affect its activity?

A6: Introducing various substituents at the 2' position of this compound can significantly influence its biological activity. For instance, 2-chloro- or 2-fluoro-9-(2-substituted-2-deoxy-β-D-arabinofuranosyl)adenines were synthesized and evaluated for cytotoxic and antiviral activities. While the 2-chloroadenine nucleoside lacked cytotoxicity, the 2-fluoroadenine nucleoside exhibited moderate cytotoxicity [].

Q7: Does the presence of the fluorine atom at the 2-position significantly impact its biological activity?

A7: Yes, the fluorine atom plays a crucial role in the biological activity of this compound. Replacing the 2-amino group of adenosine with fluorine significantly enhances its binding affinity for adenosine kinase [, , ]. Moreover, this substitution influences its interaction with other enzymes like purine nucleoside phosphorylase, affecting its metabolic fate and contributing to its overall pharmacological profile [, ].

Q8: Does the 4'-C-ethynyl substitution impact the activity of this compound?

A8: Yes, the addition of a 4'-C-ethynyl group to this compound leads to the creation of 2′-deoxy-4′-C-ethynyl-2-fluoroadenosine (EFdA) [, , , , ]. This modification results in a compound with significantly enhanced anti-HIV activity, low toxicity, and a high barrier to resistance development.

Q9: Are there known mechanisms of resistance to this compound?

A9: One of the main mechanisms of resistance to this compound is the loss or decreased activity of adenosine kinase [, ]. This prevents the phosphorylation of this compound into its active metabolites, thereby reducing its efficacy.

Q10: What are some potential strategies for improving the delivery of this compound to specific targets?

A11: Researchers are exploring various drug delivery systems to improve the targeting and efficacy of this compound. One promising approach is the use of triblock copolymeric nanoreactors, which can encapsulate the drug and potentially deliver it more effectively to specific cells or tissues [].

Q11: What analytical methods are commonly used to study this compound?

A12: Various analytical methods are employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) is commonly used for separation and quantification, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors [, ]. Nuclear magnetic resonance (NMR) spectroscopy, particularly 19F NMR, is a valuable tool for studying the structure, dynamics, and interactions of this compound and its metabolites in complex biological systems [, , ].

Q12: How is computational chemistry used in research on this compound?

A13: Computational techniques like molecular modeling and simulations are employed to study the interactions of this compound with its targets, such as adenosine kinase. Molecular docking studies can predict the binding affinities and modes of this compound and its derivatives to the enzyme's active site [, ]. These insights can guide the rational design of novel this compound analogs with improved potency and selectivity.

Q13: What cell lines are commonly used to evaluate the cytotoxic effects of this compound in vitro?

A14: Researchers have utilized various cell lines, including murine leukemia L1210 cells, human epidermoid carcinoma H.Ep. #2 cells, and human cervical cancer (HeLa) cells, to investigate the cytotoxic effects of this compound [, , ]. These studies have provided valuable insights into the mechanisms of action and the potential of this compound as an anti-cancer agent.

Q14: Has this compound demonstrated efficacy in vivo?

A15: While comprehensive in vivo data is limited in the provided research, this compound has shown promising results in some animal models. Notably, its derivative, EFdA, exhibits potent anti-HIV activity in vivo with favorable toxicity profiles [, , , , ]. Further research is needed to fully elucidate its therapeutic potential and explore its applications in various disease models.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.